Propylene glycol acrylate

Catalog No.
S1902659
CAS No.
25584-83-2
M.F
C6H12O4
M. Wt
148.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylene glycol acrylate

CAS Number

25584-83-2

Product Name

Propylene glycol acrylate

IUPAC Name

propane-1,2-diol;prop-2-enoic acid

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C3H8O2.C3H4O2/c1-3(5)2-4;1-2-3(4)5/h3-5H,2H2,1H3;2H,1H2,(H,4,5)

InChI Key

AYEFIAVHMUFQPZ-UHFFFAOYSA-N

SMILES

CC(CO)O.C=CC(=O)O

Canonical SMILES

CC(CO)O.C=CC(=O)O

Bio-based Monomer for Sustainable Polymers

Propylene glycol acrylate can be derived from the conversion of glycerol, a byproduct of biodiesel production [1]. This bio-based approach offers a sustainable alternative to petroleum-derived monomers for the synthesis of various polymers. Researchers are exploring the use of PGA in the development of:

  • Polyhydroxyalkanoates (PHAs): These bioplastics offer a more eco-friendly alternative to traditional plastics. Studies suggest PGA can be incorporated into the production process of PHAs derived from glycerol [1].

Colloidal Drug Delivery Systems

PGA plays a role in the development of stable, cross-linked, amphiphilic nanoparticles for drug delivery [2]. These nanoparticles, composed of acrylated poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (PEG-PPG-PEG), have the potential to encapsulate hydrophobic drugs. This approach could improve drug solubility, bioavailability, and targeted delivery within the body [2].

Gas Separation Membranes

Polymers derived from PGA, particularly poly(propylene glycol) diacrylate (PPGDA), exhibit promising properties for gas separation applications, specifically CO2 capture [3]. PPGDA shows favorable interaction with CO2 due to its chemical structure. Research focuses on optimizing the crosslinking process and incorporating additional components like poly(propylene glycol) methyl ether acrylate (PPGMEA) to influence the polymer network's properties critical for gas permeability [3]. These studies aim to develop efficient membranes for CO2 separation technologies.

  • The provided information highlights some of the promising research areas involving PGA.
  • Further research is ongoing to explore the full potential of PGA in various scientific fields.
  • [1] Pagliaro, M. (2017). The conversion of glycerol into renewable chemicals. Renewable and Sustainable Reviews, 68, 1-24. ()
  • [2] Missirlis, D., Tirelli, N., & Hubbell, J. A. (2006). PEGylation in biomedical and pharmaceutical applications. Journal of Polymer Science Part B: Polymer Physics, 44(18), 2441-2455. ()
  • [3] Raharjo, S., Lin, H., Sanders, D. P., Freeman, B. D., Kalakkunnath, S., & Kalika, D. S. (2006). Cross-linked poly(ethylene glycol) methyl ether acrylate (PEGMEA) containing polymers for CO2 capture. Polymer, 47(21), 7783-7794. ()

Propylene glycol acrylate (PGA), also known as 2-hydroxypropyl acrylate or acrylic acid 2-hydroxypropyl ester, is a colorless liquid organic compound with the chemical formula C6H10O3 []. It is an ester formed by the reaction between propylene glycol (a diol) and acrylic acid. PGA finds limited application in scientific research due to its hazardous nature, but it serves as a reactive intermediate in the production of various industrial materials [].


Molecular Structure Analysis

The molecular structure of PGA consists of a propylene glycol moiety (CH2CH(OH)CH2OH) linked to an acrylate group (CH2=CHCOO) through an ester linkage (C-O-C). This structure combines the hydroxyl groups of propylene glycol with the reactive double bond (C=C) of the acrylate group []. This combination offers potential for various chemical reactions due to the reactivity of the double bond and the functionality of the hydroxyl groups.


Chemical Reactions Analysis

Synthesis:

PGA can be synthesized through the esterification reaction between propylene glycol and acrylic acid. This reaction typically requires a catalyst, such as sulfuric acid, to achieve efficient conversion [].

Balanced chemical equation:

CH2=CHCOOH + HOCH2CH(CH3)OH → CH2=CHCOO-CH2CH(CH3)OH + H2O (1)

Polymerization:

PGA readily undergoes polymerization reactions due to the presence of the double bond in the acrylate group. This allows PGA to participate in the formation of various polymers, including acrylic resins, coatings, and adhesives []. The specific type of polymerization reaction and the resulting polymer structure depend on the reaction conditions and the presence of additional co-reactants.

Decomposition:

Under high temperatures or in the presence of strong acids or bases, PGA can decompose into its starting components (propylene glycol and acrylic acid) or smaller molecules like carbon dioxide and water []. The specific decomposition pathway depends on the reaction conditions.

Physical and Chemical Properties

  • Molecular Formula: C6H10O3 []
  • Molecular Weight: 130.14 g/mol []
  • Physical State: Colorless liquid []
  • Melting Point: Not reported
  • Boiling Point: Around 210 °C (decomposition) []
  • Solubility: Soluble in water, most organic solvents []
  • Stability: Unstable, prone to polymerization []

Mechanism of Action (Not Applicable)

PGA is a hazardous compound with several safety concerns:

  • Acute Toxicity: PGA is toxic if swallowed, inhaled, or absorbed through the skin [].
  • Skin and Eye Irritation: It can cause severe skin burns and eye damage [].
  • Skin Sensitization: Exposure to PGA may cause allergic skin reactions [].
  • Flammability: While not highly flammable, PGA can combust if exposed to high temperatures or open flames [].

Due to these hazards, proper personal protective equipment (PPE) must be worn when handling PGA. It is also crucial to work in a well-ventilated area and follow safe handling procedures outlined in safety data sheets (SDS) [].

Related CAS

32029-53-1 (homopolymer)

Dates

Modify: 2023-08-16

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